![molecular formula C6H5BrOS B3032280 1-(2-Bromothiophen-3-yl)ethanone CAS No. 137272-68-5](/img/structure/B3032280.png)
1-(2-Bromothiophen-3-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(2-Bromothiophen-3-yl)ethanone and related compounds has been extensively studied using various computational methods. For instance, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software. The study utilized different computational methods such as HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p) to optimize the structure, which was found to be in agreement with experimental infrared bands and X-ray diffraction (XRD) data. The analysis of the molecule's stability through hyper-conjugative interactions and charge delocalization was performed using Natural Bond Orbital (NBO) analysis. Additionally, the HOMO and LUMO analysis indicated charge transfer within the molecule, and molecular electrostatic potential (MEP) mapping showed the distribution of negative and positive charges across the molecule .
Synthesis Analysis
Synthesis of brominated ethanone derivatives has been reported in various studies. A facile 7-step synthesis procedure was developed for enantiomerically pure diarylethanes, starting from a related compound, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. The key step involved the resolution of an intermediate acetic acid by crystallization, leading to optically pure enantiomers. The absolute configurations of the products were determined by single-crystal X-ray diffractions . Another study reported the synthesis of 2-bromo-1-(3,4-dimethylphenyl)ethanone, which was then converted to various thiazole derivatives through reactions with different reagents. The synthesized compounds were confirmed by elemental analysis, IR, 1H-NMR, and mass spectral analysis .
Chemical Reactions Analysis
The reactivity of brominated ethanone compounds has been explored in different contexts. For example, 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone was synthesized through a halogen-exchange reaction, and its potential as a chemical protective group was demonstrated through further esterification. However, no photolytic phenomena were observed in different solvents . In another study, 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives were prepared in an environmentally benign process using water as a solvent and indium as a mediator. The antifungal activities of these compounds were also examined .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated ethanone derivatives are closely related to their molecular structure and reactivity. The studies mentioned provide insights into the stability, charge distribution, and potential applications of these compounds. For instance, the first hyperpolarizability of the compound studied in suggests its potential role in nonlinear optics. The synthesis methods described in and highlight the scalability and potential for producing compounds with high enantiomeric purities, which is important for applications in pharmaceuticals and other industries.
Scientific Research Applications
Vibrational and Electronic Properties Analysis
Research on compounds closely related to 1-(2-Bromothiophen-3-yl)ethanone, such as 1-(3-methylthiophen-2-yl)ethanone, has been conducted to understand their vibrational and electronic properties using density functional theory (DFT). These studies provide insights into the compound's stability, charge delocalization, and potential for hyperpolarizability, which could be relevant for materials science applications (ChNageswara Rao et al., 2018).
Synthetic Applications in Organic Chemistry
This compound and its derivatives have been utilized in the synthesis of α,β-unsaturated ketones through electron-transfer chain reactions, showcasing a method to produce chalcone analogues via a SRN1 mechanism. This synthetic route opens up possibilities for creating a variety of compounds with potential pharmacological applications (C. Curti et al., 2007).
Coordination Chemistry and DNA Interaction Studies
A novel pentadentate N3S2 Schiff base ligand derived from a bromothiophene compound, closely related to this compound, has been synthesized and analyzed for its ability to form Cu(ii) complexes. These complexes exhibit unique solvatochromism and potential DNA-binding properties, suggesting applications in the development of new anticancer drugs or molecular probes (I. Warad et al., 2020).
Regioselective Electrophilic Bromination
Selective α-monobromination studies of ketones, including those structurally similar to this compound, have been conducted to improve the efficiency and selectivity of bromination reactions. Such research is critical for developing more precise and environmentally friendly synthetic methodologies in organic chemistry (W. Ying, 2011).
Synthesis of Chalcone Derivatives
α-Bromo chalcones, including those derived from thiophene-based ketones similar to this compound, have been synthesized and studied for their potential biological activities. These compounds, by virtue of their brominated and chalcone structures, may have significant implications in medicinal chemistry for drug development (Yakup Budak et al., 2009).
properties
IUPAC Name |
1-(2-bromothiophen-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHOBQRITJIZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477159 | |
Record name | 1-(2-Bromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
137272-68-5 | |
Record name | 1-(2-Bromothiophen-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromothiophen-3-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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